4-Chlorothiobenzamide-2,3,5,6-d4
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Overview
Description
4-Chlorothiobenzamide-d4 is a deuterium-labeled derivative of 4-Chlorothiobenzamide. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly affect their pharmacokinetic and metabolic profiles . The molecular formula of 4-Chlorothiobenzamide-d4 is C7H2D4ClNS, and it has a molecular weight of 175.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothiobenzamide-d4 involves the deuteration of 4-Chlorothiobenzamide. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions . The process may involve catalytic hydrogenation or other deuterium exchange reactions.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 4-Chlorothiobenzamide-d4 often involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production methods ensure high purity and consistent isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothiobenzamide-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorothiobenzamide-d4 is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of deuterium can help in studying the pharmacokinetics and metabolic pathways of drugs. It is also used in the synthesis of other deuterium-labeled compounds for various research purposes .
Mechanism of Action
The mechanism of action of 4-Chlorothiobenzamide-d4 is similar to that of its non-deuterated counterpart, 4-Chlorothiobenzamide. The deuterium atoms do not significantly alter the chemical reactivity but can affect the metabolic stability and pharmacokinetics. The compound interacts with molecular targets and pathways similar to those of 4-Chlorothiobenzamide, primarily involving the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-Chlorothiobenzamide: The non-deuterated version of 4-Chlorothiobenzamide-d4.
4-Chlorobenzamide: A similar compound with a benzamide group instead of a thiobenzamide group.
4-Chlorobenzenethiol: A compound with a thiol group instead of a thiobenzamide group.
Uniqueness
4-Chlorothiobenzamide-d4 is unique due to the presence of deuterium atoms, which can enhance the metabolic stability and alter the pharmacokinetic profile of the compound. This makes it particularly useful in drug development and pharmacokinetic studies .
Properties
Molecular Formula |
C7H6ClNS |
---|---|
Molecular Weight |
175.67 g/mol |
IUPAC Name |
4-chloro-2,3,5,6-tetradeuteriobenzenecarbothioamide |
InChI |
InChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D |
InChI Key |
OKPUICCJRDBRJT-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=S)N)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)Cl |
Origin of Product |
United States |
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